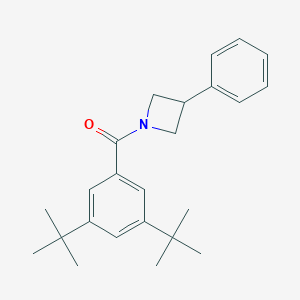![molecular formula C13H11N3OS B286646 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It was first synthesized by researchers in the field of medicinal chemistry and has since been extensively studied for its potential therapeutic properties.
作用机制
The mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the activity of various enzymes that are involved in cell proliferation and survival. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in cell survival.
Biochemical and Physiological Effects:
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.
实验室实验的优点和局限性
The advantages of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its high purity and stability. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is also easy to synthesize, making it a readily available compound for research purposes. However, the limitations of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research on 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone. One area of research could focus on the development of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research could focus on the mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone and its potential therapeutic applications in various diseases. Additionally, research could be conducted to investigate the potential use of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone involves the reaction of 2-aminobenzothiazole with 4-methyl-1H-pyrazol-5-ol in the presence of an oxidizing agent. The reaction yields 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone as the final product. The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been optimized by researchers to increase the yield and purity of the compound.
科学研究应用
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have potential therapeutic properties. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been studied for its potential neuroprotective properties, as it has been shown to protect neurons from oxidative stress-induced damage.
属性
分子式 |
C13H11N3OS |
|---|---|
分子量 |
257.31 g/mol |
IUPAC 名称 |
1-[1-(1,3-benzothiazol-2-yl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(9(2)17)7-14-16(8)13-15-11-5-3-4-6-12(11)18-13/h3-7H,1-2H3 |
InChI 键 |
XRSVHAGRBSREPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
规范 SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)




![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

